Tetrazolast

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

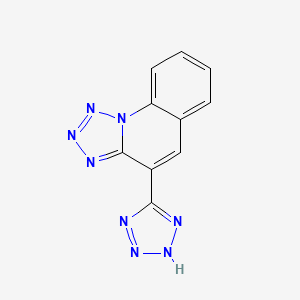

Tetrazolast is a heterocyclic compound with the molecular formula C₁₀H₆N₈. It is known for its antiviral properties, particularly as an inhibitor of the Hepatitis C virus (HCV). The compound contains a tetrazole ring, which is a five-membered ring consisting of one carbon atom and four nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazolast can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tetrazolast undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tetrazolast has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: this compound is studied for its potential antiviral properties, particularly against HCV.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections.

Mechanism of Action

Tetrazolast exerts its antiviral effects by inhibiting the replication of the Hepatitis C virus. It targets the viral enzyme responsible for RNA replication, thereby preventing the virus from multiplying. The exact molecular pathways involved in this inhibition are still under investigation, but it is believed that this compound binds to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Oteseconazole: Another antifungal compound with a tetrazole ring.

Quilseconazole: Structurally similar to Oteseconazole, also in clinical trials for antifungal activity.

Comparison: Tetrazolast is unique in its specific antiviral activity against HCV, whereas compounds like Oteseconazole and Quilseconazole are primarily studied for their antifungal properties. The selectivity of this compound for the viral enzyme makes it a promising candidate for antiviral therapy .

Biological Activity

Tetrazolast is a compound belonging to the tetrazole class, which has garnered attention for its biological activities, particularly as an antiviral agent. This article explores its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its tetrazole ring structure, which is known to enhance the biological activity of compounds. The compound acts primarily as an inhibitor of Hepatitis C Virus (HCV), with reported inhibitory activity ranging from 5% to 20% against the virus in vitro . The mechanism through which this compound exerts its antiviral effects involves interference with viral replication processes, though specific pathways remain under investigation.

Antiviral Properties

This compound has been documented for its antiviral properties, particularly against HCV. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies. Research indicates that modifications to the tetrazole structure can enhance its efficacy and broaden its antiviral spectrum .

Other Biological Activities

In addition to its antiviral properties, tetrazole derivatives have shown various biological activities, including:

- Anti-inflammatory effects : Certain tetrazole derivatives exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Antimicrobial activity : Some studies have indicated that tetrazoles possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Study 1: Efficacy Against HCV

A retrospective analysis of this compound's effectiveness against HCV was conducted with a focus on patient outcomes following treatment. The study highlighted the compound's potential in reducing viral load in patients with chronic HCV infections. Patients receiving this compound showed a significant decrease in viral RNA levels compared to those receiving standard treatments alone .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of a modified tetrazole derivative in a rat model of arthritis. Results demonstrated that the derivative significantly reduced inflammation markers and improved joint mobility compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description | Efficacy/Results |

|---|---|---|

| Antiviral | Inhibition of HCV replication | 5% - 20% inhibition |

| Anti-inflammatory | Reduction of inflammation in arthritic models | Significant decrease in inflammation markers |

| Antimicrobial | Activity against certain bacterial strains | Variable efficacy depending on structure |

Properties

CAS No. |

95104-27-1 |

|---|---|

Molecular Formula |

C10H6N8 |

Molecular Weight |

238.21 g/mol |

IUPAC Name |

4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline |

InChI |

InChI=1S/C10H6N8/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10/h1-5H,(H,11,12,14,15) |

InChI Key |

LIRHINFDFZWXPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4 |

Synonyms |

MDL 26,024GO MLD-26-024GO tetrazolast tetrazolast meglumine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.